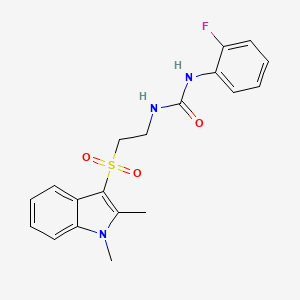
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell growth, differentiation, adhesion, and migration. SU6656 has been widely used as a tool compound in scientific research to investigate the functions of Src kinases and their downstream signaling pathways.
作用机制
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea is a competitive inhibitor of Src kinases, which means that it binds to the ATP-binding site of the kinase domain and prevents the binding of ATP, thereby inhibiting the kinase activity. Src kinases are activated by various extracellular stimuli, such as growth factors and integrins, and play important roles in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting the activity of Src kinases, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea blocks the downstream signaling pathways that are activated by Src kinases, leading to a variety of cellular responses, including cell cycle arrest, apoptosis, and inhibition of cell migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea depend on the specific cellular context and the downstream signaling pathways that are regulated by Src kinases. In general, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration in various cell types. 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a therapeutic agent for cancer.
实验室实验的优点和局限性
The advantages of using 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea in lab experiments include its high potency and selectivity for Src kinases, which allows for specific inhibition of Src kinase activity without affecting other kinases or cellular processes. 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea is also commercially available from various chemical suppliers, making it easily accessible for researchers. The limitations of using 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea include its potential off-target effects, which may affect the interpretation of experimental results, and its limited solubility in aqueous solutions, which may require the use of organic solvents for experimental applications.
未来方向
There are several future directions for research on 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea and its applications. One area of research is the development of more potent and selective inhibitors of Src kinases, which may have improved therapeutic potential for cancer and other diseases. Another area of research is the identification of novel downstream targets of Src kinases and the development of specific inhibitors for these targets. Additionally, the use of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea and other Src kinase inhibitors in combination with other therapeutic agents, such as chemotherapy and immunotherapy, may have synergistic effects and improve patient outcomes.
合成方法
The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea involves several steps, starting from commercially available starting materials. The first step is the reaction between 2-fluoroaniline and 1,2-dimethyl-3-indolylsulfonyl chloride to form the intermediate 2-(1,2-dimethyl-1H-indol-3-ylsulfonyl)aniline. This intermediate is then reacted with ethyl isocyanate to form the final product, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea. The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has been reported in several publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has been extensively used in scientific research to investigate the functions of Src kinases and their downstream signaling pathways. Src kinases are involved in various cellular processes, including cell proliferation, differentiation, adhesion, and migration, and are also implicated in the development and progression of cancer. 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has been shown to inhibit the activity of Src kinases in vitro and in vivo, and to block the downstream signaling pathways that are activated by Src kinases. This makes 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea a valuable tool compound for studying the functions of Src kinases and their roles in cancer and other diseases.
属性
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-13-18(14-7-3-6-10-17(14)23(13)2)27(25,26)12-11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10H,11-12H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNMCAJJRNRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzamide](/img/structure/B2789543.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2789544.png)
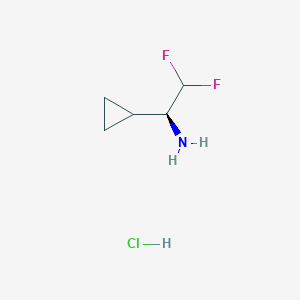
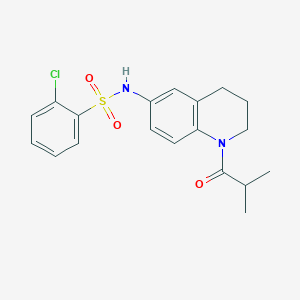
![17-[(4-Chlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2789549.png)
![(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2789550.png)

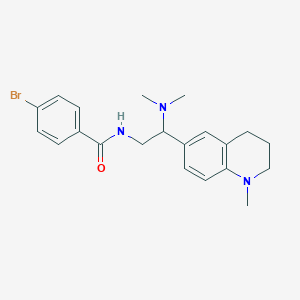
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2789554.png)
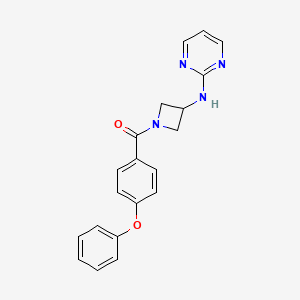
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2789557.png)
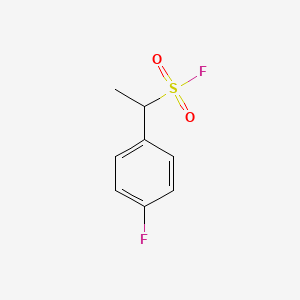

![4-[4-(Trifluoromethyl)triazol-1-yl]piperidine](/img/structure/B2789566.png)